1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)-
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyridazine core, which is fused with a fluorophenyl group. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl hydrazine with 3-aminopyridazine in the presence of a suitable cyclizing agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-chlorophenyl)-
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-bromophenyl)-
- 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-methylphenyl)-
Uniqueness
The presence of the fluorophenyl group in 1,2,4-Triazolo(4,3-b)pyridazin-3(2H)-one, 6-(4-fluorophenyl)- imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents, potentially offering better pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
130187-52-9 |
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Molecular Formula |
C17H11FN4O |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-8-phenyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C17H11FN4O/c18-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-19-20-17(23)22(16)21-15/h1-10H,(H,20,23) |
InChI Key |
FUMAICMBMANMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NNC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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